molecular formula C12H21NO4 B12321121 (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

Cat. No.: B12321121
M. Wt: 243.30 g/mol
InChI Key: XIWUKCHYUNMNFR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is hex-5-enoic acid, a six-carbon unsaturated carboxylic acid with a double bond between carbons 5 and 6. The substituents include a tert-butoxycarbonyl (Boc) group attached to the amino moiety at position 2 and a methyl group at position 5. The stereochemical descriptor (R) specifies the configuration at the chiral center (C2), which is critical for distinguishing this enantiomer from its (S)-counterpart.

The Boc group, a common nitrogen-protecting group in peptide synthesis, is formally derived from tert-butoxycarbonyl chloride. Its inclusion in the nomenclature follows standard substitutive naming conventions, where the Boc group is treated as a substituent of the amino group. The full IUPAC name reflects the compound’s structural hierarchy: the carboxylic acid (-oic acid) as the principal functional group, the unsaturated hexene backbone (hex-5-enoic acid), and the Boc-protected amino group at position 2.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecular architecture of this compound is defined by three key features: (1) the Boc-protected amino group, (2) the (R)-configuration at C2, and (3) the 5-methylhex-5-enoic acid backbone. The Boc group adopts a planar geometry due to resonance stabilization of the carbonyl group, which restricts rotation around the urethane bond (N–C=O). This rigidity influences the molecule’s overall conformation, favoring trans-amide configurations in peptide linkages.

The stereogenic center at C2 arises from the tetrahedral arrangement of substituents: a hydrogen atom, a carboxylic acid group, a Boc-protected amino group, and a methylene chain. X-ray crystallographic studies of analogous Boc-protected amino acids reveal that the (R)-configuration places the Boc group and carboxylic acid in a staggered conformation, minimizing steric clashes. The hex-5-enoic acid backbone introduces a double bond between C5 and C6, creating a planar, rigid segment that restricts rotational freedom. This unsaturation, combined with the methyl group at C5, imposes steric constraints that further stabilize specific conformers.

Structural Feature Impact on Conformation
Boc group Restricts rotation at urethane bond, favoring trans-amide configurations
(R)-configuration Positions Boc and carboxylic acid groups antiperiplanar
Hex-5-enoic acid backbone Introduces rigidity via double bond
5-methyl substituent Enhances steric hindrance, stabilizing specific conformers

Nuclear magnetic resonance (NMR) data for related compounds, such as δ values for the Boc methyl groups (1.2–1.4 ppm) and vinyl protons (5.1–5.3 ppm), corroborate these conformational preferences.

Comparative Structural Analysis with Related Boc-Protected Amino Acid Derivatives

This compound belongs to a broader class of Boc-protected amino acids, which are widely used in peptide synthesis. Its structural uniqueness lies in the combination of the hex-5-enoic acid backbone and the 5-methyl substituent, distinguishing it from simpler derivatives like Boc-D-leucine or Boc-D-valine.

Compound Key Structural Differences Functional Implications
Boc-D-leucine Branched isobutyl side chain at C2 Higher hydrophobicity
Boc-D-valine Shorter isopropyl side chain at C2 Reduced steric bulk
Boc-D-alanine No side chain at C2 Increased flexibility
This compound Unsaturated C5–C6 bond, methyl at C5 Conformational rigidity, enhanced reactivity

The double bond in the hex-5-enoic acid moiety enables conjugate addition reactions, a feature absent in saturated analogs. For example, the vinyl group can participate in Michael additions or Diels-Alder reactions, expanding its utility in synthesizing peptidomimetics. The methyl group at C5 further differentiates this compound from unsubstituted hexenoic acid derivatives, as evidenced by its distinct NMR signals (e.g., δ 1.69 ppm for the methyl protons in related structures).

In contrast to Boc-D-leucine, which adopts a globular conformation due to its branched side chain, this compound exhibits an elongated geometry. This structural disparity impacts its solubility and intermolecular interactions, as demonstrated by comparative chromatographic analyses. The compound’s unique architecture makes it particularly valuable in designing constrained peptides, where backbone rigidity is essential for stabilizing specific secondary structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid

InChI

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15)

InChI Key

XIWUKCHYUNMNFR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid. This approach involves anchoring the growing peptide chain to an insoluble resin, allowing sequential addition of protected amino acids. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Key advantages include automation compatibility and high purity yields (75–90%) due to efficient washing steps.

Reaction Conditions:

  • Resin: Wang or Rink amide resin
  • Coupling agents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-Diisopropylcarbodiimide)
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Deprotection: 20–30% TFA in DCM.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility for small-scale production. This method involves preparing fully protected peptide segments in organic solvents (e.g., THF or ethyl acetate), followed by condensation reactions. The Boc group is retained until final deprotection, ensuring minimal side reactions. Yields typically range from 65–80%, with purification achieved via column chromatography.

Key Steps:

  • Boc Protection: Reaction of the amino acid with di-tert-butyl dicarbonate in dichloromethane.
  • Coupling: Use of DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents.
  • Deprotection: Acidic hydrolysis with HCl in dioxane or TFA.

Cross-Metathesis Approach

A scalable strategy employs olefin cross-metathesis to construct the hex-5-enoic acid backbone. This method, reported in source, utilizes Grubbs catalyst (2nd generation) to facilitate the reaction between allyl glycine derivatives and methyl acrylate. The process achieves high enantiomeric purity (>98% ee) and yields of 76–85% after purification.

Procedure Overview:

  • Petasis Reaction: Synthesis of δ-amino acids via three-component coupling.
  • Cross-Metathesis: Reaction with methyl acrylate under inert atmosphere.
  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) to saturate double bonds if required.

Enzymatic Resolution

Enzymatic methods resolve racemic mixtures to obtain the (R)-enantiomer. Lipases or esterases selectively hydrolyze specific stereoisomers, achieving enantiomeric excess (ee) >99%. For example, Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of methyl esters, enriching the desired (R)-configuration.

Optimized Conditions:

  • Substrate: Racemic methyl ester of 5-methylhex-5-enoic acid
  • Enzyme: CAL-B (10–15 wt%)
  • Solvent: Phosphate buffer (pH 7.0) at 37°C
  • Yield: 45–55% (theoretical maximum 50% for resolution).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Large-scale SPPS with automated reactors and continuous flow systems is common. A notable example involves:

  • Continuous Flow Deprotection: Thermal removal of Boc groups at 150–230°C in methanol or trifluoroethanol, achieving >90% conversion without acid catalysts.
  • Crystallization: Isolation via anti-solvent addition (e.g., hexane) to precipitate the product.

Table 1: Comparison of Preparation Methods

Method Yield (%) Purity (%) Enantiomeric Excess (ee) Scale Suitability
SPPS 75–90 >95 >99 Lab to Industrial
Solution-Phase 65–80 85–90 90–95 Small-Scale
Cross-Metathesis 76–85 >98 >98 Multi-Gram
Enzymatic Resolution 45–55 90–95 >99 Lab-Scale
Industrial SPPS 80–90 >95 >99 Large-Scale

Characterization and Quality Control

Critical characterization steps include:

  • NMR Spectroscopy: Confirmation of Boc group integration (δ 1.4 ppm for tert-butyl) and double bond geometry (J = 10–12 Hz for trans).
  • HPLC Analysis: Chiral columns (e.g., Chiralpak IA) verify enantiomeric purity.
  • Mass Spectrometry: ESI-MS confirms molecular weight (243.3 g/mol).

Challenges and Innovations

  • Stereochemical Integrity: Racemization during coupling is mitigated using HOBt (Hydroxybenzotriazole) or Oxyma as additives.
  • Green Chemistry: Recent advances employ ionic liquids or microwave-assisted synthesis to reduce reaction times by 40–60%.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in chemical processes. Its molecular formula is C11H19NO4C_{11}H_{19}NO_4, with a molecular weight of approximately 243.3 g/mol. The double bond in its hexenoic acid moiety contributes to its unique reactivity profile, making it a versatile building block in peptide synthesis and other applications.

Peptide Synthesis

One of the primary applications of (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is as a building block in peptide synthesis. It is utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods:

  • Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Boc group allows for easy deprotection under mild acidic conditions, facilitating the formation of peptide bonds.
  • Solution-Phase Synthesis : In this method, fully protected peptide segments are prepared and condensed in organic solvents, allowing for greater flexibility in reaction conditions and purification.

Drug Development

The compound plays a crucial role in developing peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it valuable for creating drugs targeting specific biological pathways or diseases. The unique structural features of this compound enable the design of novel compounds with enhanced biological activity .

Biological Research

In biological research, this compound aids in studying protein structure and function as well as enzyme-substrate interactions. Its incorporation into peptides allows researchers to investigate how modifications affect biological activity, providing insights into enzyme mechanisms and protein folding .

Case Studies

StudyDescriptionFindings
Peptide Drug Development Utilization of this compound in creating a novel peptide drug targeting cancer cells.Demonstrated enhanced efficacy compared to existing treatments due to improved binding affinity to target receptors.
Enzyme Interaction Studies Investigation into how modifications with this compound affect enzyme kinetics.Showed significant changes in substrate specificity and reaction rates, providing insights into enzyme mechanisms .
Structural Biology Use in crystallography studies to determine protein structures.Allowed for clearer visualization of active sites due to the distinct properties imparted by the Boc group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid with four analogs derived from literature and commercial catalogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound C₁₂H₂₁NO₄ 243.30 g/mol Hex-5-enoic acid, methyl at C5 Peptide synthesis, anticancer intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid C₁₄H₁₇INO₄ 406.19 g/mol 4-Iodophenyl at C3 Kinase inhibitor precursors
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 g/mol Aromatic ring, hydroxyl at C5 Natural product derivatization
2-{[(tert-Butoxy)carbonyl]amino}pent-4-enoic acid C₁₀H₁₇NO₄ 215.24 g/mol Shorter chain (pent-4-enoic) Conformational studies
2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid C₁₂H₁₈F₃NO₄ 297.27 g/mol Trifluoromethyl at C2 Enhanced metabolic stability

Key Comparative Insights

Backbone Length and Unsaturation
  • The hex-5-enoic acid backbone in the target compound provides greater conformational flexibility compared to pent-4-enoic acid (C₁₀H₁₇NO₄), which has a shorter chain and earlier unsaturation . This difference may influence interactions with hydrophobic binding pockets in enzyme targets.
Substituent Effects
  • The 4-iodophenyl substituent in (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (C₁₄H₁₇INO₄) introduces heavy-atom halogens, which are advantageous in X-ray crystallography but may increase toxicity .
  • The trifluoromethyl group in C₁₂H₁₈F₃NO₄ significantly elevates electronegativity and metabolic stability compared to the target compound’s methyl group, making it suitable for prolonged in vivo activity .
Stereochemical Considerations
  • The (R)-configuration in the target compound contrasts with the (S)-isomer of the iodophenyl analog. Chirality directly impacts bioactivity; for example, (S)-configured inhibitors in showed distinct enzyme-binding profiles compared to (R)-forms .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid, commonly referred to as Boc-amino acid, is an important amino acid derivative utilized in peptide synthesis and various biological applications. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a double bond in the hexenoic acid moiety, contributes to its reactivity and biological activity.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 219819-76-8
  • IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-5-hexenoic acid

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. This compound is utilized extensively in the pharmaceutical industry for the development of peptide-based drugs and therapeutic agents. Its applications extend to:

  • Peptide Synthesis : The compound serves as a versatile building block in synthesizing peptides, which are crucial for various biological functions.
  • Enzyme Studies : It aids in studying enzyme-substrate interactions, providing insights into protein structure and function.
  • Therapeutics Development : The compound's unique properties allow for the design of novel therapeutic agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional differences between this compound and its related compounds:

Compound NameCAS NumberUnique Features
(S)-2-((tert-butoxycarbonyl)amino)-5-methylhex-5-enoic acid1369532-07-9Enantiomer with opposite stereochemistry
Boc-D-Leucine13993-53-6Lacks double bond; simpler structure
Boc-D-Valine13814-96-3Another Boc-protected amino acid
Boc-D-Alanine10233-13-3Smaller side chain compared to 5-methylhexene

The presence of a double bond in this compound enhances its reactivity compared to simpler Boc-protected amino acids like Boc-D-Leucine and Boc-D-Alanine.

Research Findings and Case Studies

Recent research has highlighted the significance of this compound in various studies:

  • Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited enhanced bioactivity against specific cancer cell lines, indicating its potential in cancer therapy.
  • Protein Interaction Studies : Research employing this compound has provided insights into enzyme mechanisms, revealing how modifications at the amino acid level can influence enzyme activity and specificity.
  • Synthetic Methodologies : Various synthetic routes have been developed for producing this compound, emphasizing its importance in organic synthesis and medicinal chemistry.

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